

(Rac)-GDC-2992: A Technical Guide to a Novel Androgen Receptor Degradar

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Compound of Interest

Compound Name: (Rac)-GDC-2992

Cat. No.: B15605913

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Abstract

(Rac)-GDC-2992 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Androgen Receptor (AR), a key driver in the progression of prostate cancer. This technical guide provides a comprehensive overview of **(Rac)-GDC-2992** and its active enantiomer, GDC-2992, including their synonyms, alternative names, and detailed physicochemical and biological properties. The document outlines the dual mechanism of action, involving both AR antagonism and degradation via the ubiquitin-proteasome system, and presents key quantitative data on its efficacy. Furthermore, this guide provides detailed experimental protocols for assessing the activity of these compounds and visualizes the underlying signaling pathway and experimental workflows using Graphviz diagrams.

Nomenclature and Chemical Properties

(Rac)-GDC-2992 is a racemic mixture. The biologically active component is the single enantiomer, GDC-2992. Understanding the various identifiers for these compounds is crucial for comprehensive literature review and research.

Table 1: Synonyms and Alternative Names

Compound	Synonyms and Alternative Names
(Rac)-GDC-2992	(Rac)-RO7656594, PROTAC AR Degradar-6, Compound 1[1]
GDC-2992	RO7656594, GDC2992, RG6537, RG-6537, Compound 28A[2][3][4]

Table 2: Physicochemical Properties

Property	(Rac)-GDC-2992	GDC-2992
IUPAC Name	N/A (Racemic Mixture)	N-((1r,3r)-3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl)-4-(4-((2-((S)-2,6-dioxopiperidin-3-yl)-1-oxo-1,2-dihydrophthalazin-6-yl)piperazin-1-yl)methyl)piperidin-1-yl)benzamide[2]
CAS Number	2753650-84-7[1]	2753651-10-2[2]
Molecular Formula	C45H51ClN8O5[1]	C45H51ClN8O5[2]
Molecular Weight	819.39 g/mol [1]	819.40 g/mol [2]

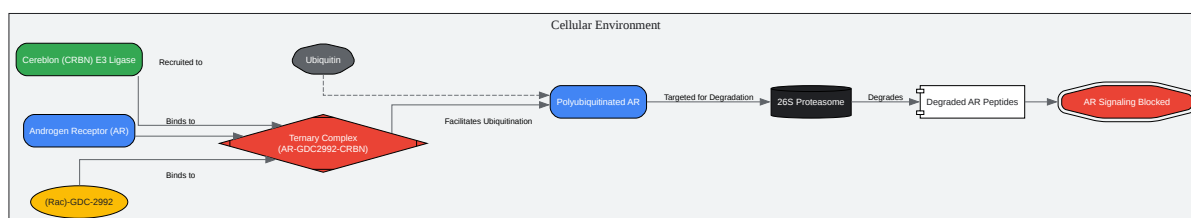
Mechanism of Action

(Rac)-GDC-2992 functions as a heterobifunctional PROTAC. It is composed of three key moieties: an Androgen Receptor (AR) ligand, a linker, and an E3 ubiquitin ligase-recruiting element. Specifically, the E3 ligase recruited by GDC-2992 is cereblon (CRBN).

The primary mechanism involves the formation of a ternary complex between the AR, GDC-2992, and the CRBN E3 ligase. This induced proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the AR. The resulting polyubiquitinated AR is then recognized and targeted for degradation by the 26S proteasome. This degradation of the AR

protein effectively blocks downstream androgen signaling pathways, which are critical for the growth and survival of prostate cancer cells.

In addition to inducing AR degradation, GDC-2992 also exhibits direct antagonistic activity at the androgen receptor, providing a dual mechanism to inhibit AR signaling. This dual action is particularly advantageous in overcoming resistance mechanisms that can arise with traditional AR antagonists.



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Caption: Mechanism of action of **(Rac)-GDC-2992** as a PROTAC AR degrader.

Biological Activity and Quantitative Data

The efficacy of **(Rac)-GDC-2992** and its enantiomer GDC-2992 has been demonstrated in various preclinical models. The following tables summarize the key quantitative data.

Table 3: In Vitro Efficacy in VCaP Prostate Cancer Cells

Compound	Parameter	Value	Cell Line
(Rac)-GDC-2992	DC50 (Degradation)	10 nM ^[1]	VCaP
GDC-2992	DC50 (Degradation)	2.7 nM	VCaP
GDC-2992	IC50 (Proliferation)	9.7 nM	VCaP

DC50: Half-maximal degradation concentration. IC50: Half-maximal inhibitory concentration.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the biological activity of **(Rac)-GDC-2992**.

Androgen Receptor Degradation Assay (Western Blot)

This protocol describes the detection and quantification of AR protein levels in prostate cancer cells following treatment with **(Rac)-GDC-2992**.

Materials:

- Prostate cancer cell line (e.g., VCaP)
- Cell culture medium and supplements
- (Rac)-GDC-2992** stock solution (in DMSO)
- Phosphate-buffered saline (PBS)
- RIPA lysis buffer with protease inhibitors
- BCA protein assay kit
- Laemmli sample buffer
- SDS-PAGE gels and running buffer
- PVDF membrane

- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibody: anti-Androgen Receptor
- Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
- Loading control antibody (e.g., anti-GAPDH or anti- β -actin)
- Enhanced chemiluminescence (ECL) substrate
- Chemiluminescence imaging system

Procedure:

- Cell Culture and Treatment: Seed VCaP cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of **(Rac)-GDC-2992** (e.g., 0, 1, 10, 100 nM) for a specified duration (e.g., 24 hours).
- Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
- Sample Preparation: Normalize protein concentrations for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
- SDS-PAGE and Protein Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.
- Immunoblotting:
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary anti-AR antibody overnight at 4°C.
 - Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

- Wash the membrane again with TBST.
- Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
- Loading Control: Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
- Quantification: Densitometry analysis can be performed to quantify the AR protein levels relative to the loading control.

Cell Viability Assay (MTT Assay)

This protocol measures the effect of **(Rac)-GDC-2992** on the proliferation of prostate cancer cells.

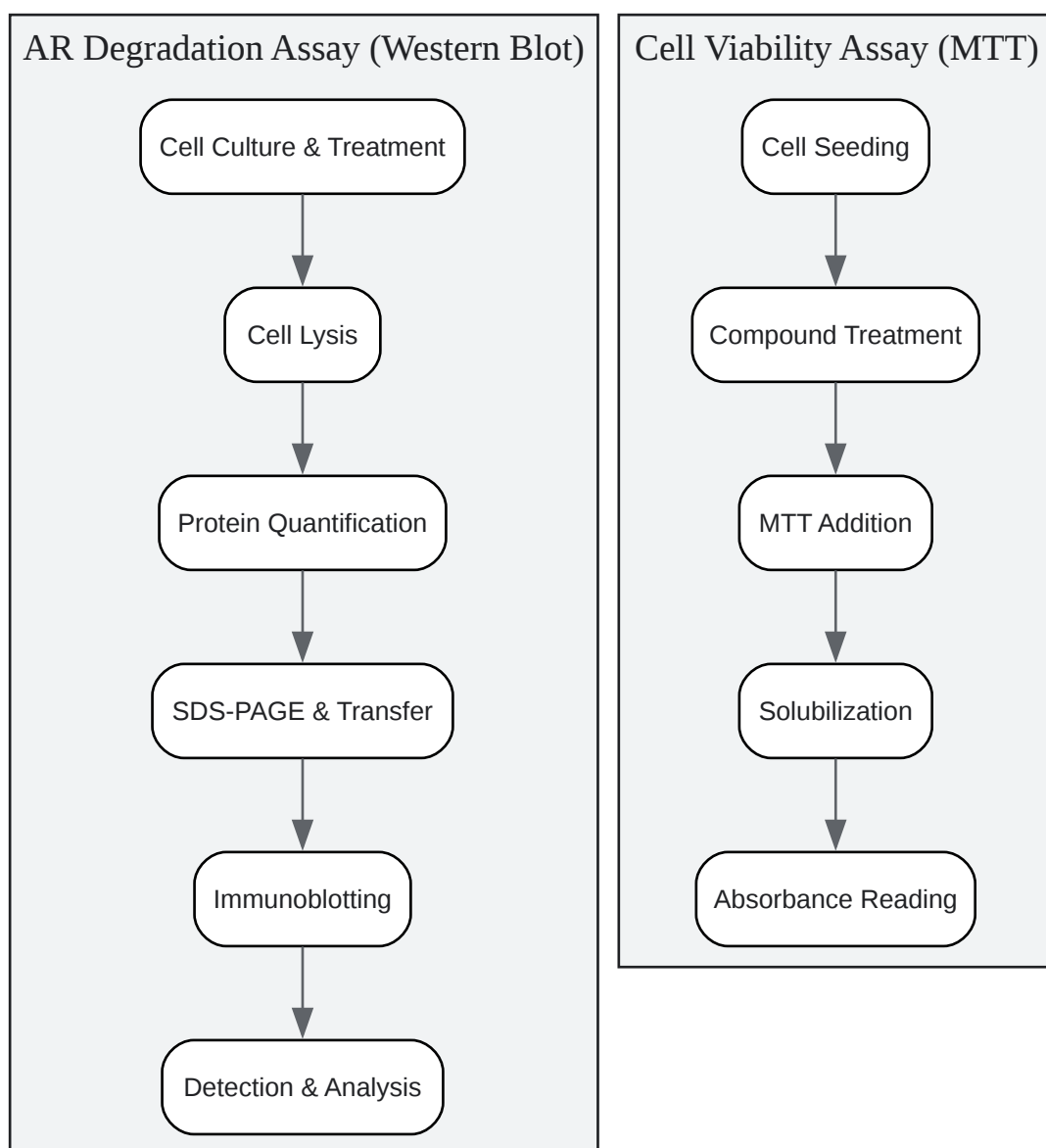
Materials:

- Prostate cancer cell line (e.g., VCaP)
- 96-well cell culture plates
- Cell culture medium and supplements
- **(Rac)-GDC-2992** stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- Microplate reader

Procedure:

- Cell Seeding: Seed VCaP cells into a 96-well plate at a predetermined density and allow them to attach overnight.
- Compound Treatment: Treat the cells with a serial dilution of **(Rac)-GDC-2992** for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).

- **MTT Addition:** Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
- **Solubilization:** Add the solubilization solution to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.



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Caption: Key experimental workflows for evaluating **(Rac)-GDC-2992**.

Conclusion

(Rac)-GDC-2992 and its active enantiomer GDC-2992 represent a promising new class of therapeutic agents for the treatment of prostate cancer. Their dual mechanism of action, combining AR antagonism with targeted protein degradation, offers the potential to overcome resistance to current therapies. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and characterize these novel compounds.

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